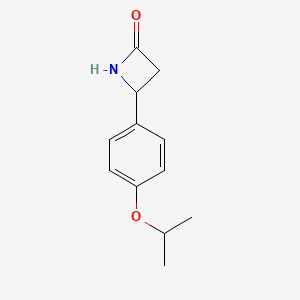
4-(4-Isopropoxyphenyl)azetidin-2-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(4-Isopropoxyphenyl)azetidin-2-one is a member of the azetidinone family, which are four-membered lactams. This compound is characterized by the presence of an azetidin-2-one ring substituted with a 4-isopropoxyphenyl group. Azetidinones are known for their biological activities and are often studied for their potential therapeutic applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Isopropoxyphenyl)azetidin-2-one typically involves the Staudinger reaction, a [2+2] cycloaddition of ketenes with imines. The reaction conditions often include the use of chloroacetyl chloride and triethylamine in the presence of a suitable solvent like dioxane . Microwave irradiation has also been employed to expedite the reaction, making it a greener and more efficient method .
Industrial Production Methods
Industrial production of azetidinones, including this compound, often involves large-scale Staudinger reactions. The process is optimized for higher yields and purity, and may include additional steps like purification through crystallization or chromatography .
化学反应分析
Types of Reactions
4-(4-Isopropoxyphenyl)azetidin-2-one can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include ceric ammonium nitrate.
Reduction: Common reducing agents include hydrogen gas in the presence of a palladium catalyst.
Substitution: Common reagents include alkyl halides and nucleophiles like amines or alcohols.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with ceric ammonium nitrate can yield N-dearylated azetidinones .
科学研究应用
作用机制
The mechanism of action of 4-(4-Isopropoxyphenyl)azetidin-2-one involves its interaction with specific molecular targets. For example, it has been shown to inhibit histone deacetylase enzymes, which play a role in gene expression and cancer progression . The compound binds to the active site of the enzyme, preventing it from deacetylating histone proteins, thereby affecting gene expression and cell proliferation .
相似化合物的比较
Similar Compounds
Azetidin-2-one: The parent compound of the azetidinone family.
4-(4-Ethoxyphenyl)azetidin-2-one: Similar structure with an ethoxy group instead of an isopropoxy group.
Spiro-azetidin-2-one: A spirocyclic derivative with unique biological activities.
Uniqueness
4-(4-Isopropoxyphenyl)azetidin-2-one is unique due to its specific substitution pattern, which can influence its biological activity and chemical reactivity. The presence of the isopropoxy group can affect the compound’s lipophilicity and its ability to interact with biological targets .
生物活性
4-(4-Isopropoxyphenyl)azetidin-2-one is a member of the azetidinone family, characterized by a four-membered lactam structure. This compound has garnered attention due to its potential biological activities, particularly in the context of cancer therapeutics and antimicrobial properties. The unique substitution pattern of the isopropoxy group influences its lipophilicity and interaction with biological targets, making it a subject of interest in medicinal chemistry.
Chemical Structure and Properties
The chemical structure of this compound includes an azetidin-2-one ring with a 4-isopropoxyphenyl substituent. This specific configuration is believed to enhance its biological activity through various mechanisms, including enzyme inhibition and interaction with cellular pathways.
Research indicates that this compound may exert its effects by inhibiting histone deacetylase (HDAC) enzymes, which are crucial in regulating gene expression and are implicated in cancer progression. By inhibiting HDAC, the compound can potentially induce apoptosis in cancer cells and alter the expression of key proteins involved in cell survival and proliferation .
Anticancer Activity
Several studies have evaluated the anticancer properties of azetidinone derivatives, including this compound. The following table summarizes key findings regarding its cytotoxic effects against various cancer cell lines:
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| MCF-7 (Breast Cancer) | 0.075 | Inhibition of tubulin polymerization |
| Hs578T (Triple-Negative Breast Cancer) | 0.033 | Induction of apoptosis |
| MDA-MB-231 | 0.620 | Interaction at colchicine-binding site |
These findings suggest that this compound has significant antiproliferative activity, comparable to established chemotherapeutic agents like combretastatin A-4 (CA-4) .
Antimicrobial Activity
In addition to its anticancer properties, this compound has been investigated for its antimicrobial effects. Notably, derivatives of azetidinones have shown activity against various pathogens, including:
| Pathogen | Activity |
|---|---|
| Staphylococcus aureus | Potent antimicrobial action |
| Bacillus anthracis | Significant inhibition |
| Candida albicans | Moderate activity |
These results indicate that the compound may serve as a potential lead for developing new antimicrobial agents .
Case Studies
- Anticancer Efficacy : A study demonstrated that this compound exhibited significant cytotoxicity against MCF-7 cells with an IC50 value of 0.075 µM. The mechanism involved apoptosis induction and modulation of pro-apoptotic and anti-apoptotic proteins, showcasing its potential as a therapeutic agent for breast cancer .
- Antimicrobial Screening : Another investigation revealed that certain azetidinone derivatives showed potent activity against Staphylococcus aureus and Candida albicans. The structure-activity relationship (SAR) indicated that modifications to the azetidinone framework could enhance antimicrobial efficacy .
属性
分子式 |
C12H15NO2 |
|---|---|
分子量 |
205.25 g/mol |
IUPAC 名称 |
4-(4-propan-2-yloxyphenyl)azetidin-2-one |
InChI |
InChI=1S/C12H15NO2/c1-8(2)15-10-5-3-9(4-6-10)11-7-12(14)13-11/h3-6,8,11H,7H2,1-2H3,(H,13,14) |
InChI 键 |
YKHSIUXBRPTQCB-UHFFFAOYSA-N |
规范 SMILES |
CC(C)OC1=CC=C(C=C1)C2CC(=O)N2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















